molecular formula C13H28Cl2N2O B1465051 N-Methyl(2-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine dihydrochloride CAS No. 1219963-99-1

N-Methyl(2-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine dihydrochloride

Cat. No. B1465051
CAS RN: 1219963-99-1
M. Wt: 299.3 g/mol
InChI Key: DRZIPRLQIPCVHB-UHFFFAOYSA-N
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Description

N-Methyl(2-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine dihydrochloride is a useful research compound. Its molecular formula is C13H28Cl2N2O and its molecular weight is 299.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • N-Methyl(2-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine dihydrochloride has been explored in various synthetic processes, including the synthesis of dicarboxylic acid amides and diamides based on [4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine (Aghekyan et al., 2018). This highlights its role in the development of novel organic compounds and potential applications in pharmaceutical and materials science.

Medicinal Chemistry and Drug Design

  • The compound has been used in the development of cannabinoid receptor antagonists, as demonstrated in the study on the molecular interaction of similar piperidinyl compounds with CB1 cannabinoid receptors (Shim et al., 2002). This application is crucial in the field of medicinal chemistry, especially in designing drugs targeting specific receptors.

Photocytotoxicity and Cellular Imaging

  • Studies have shown its derivatives' application in photocytotoxicity and cellular imaging. For instance, Iron(III) catecholates containing derivatives of N-Methyl(2-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine have been synthesized for use in cellular imaging and demonstrating photocytotoxicity in red light (Basu et al., 2014). This research is significant for developing novel diagnostic and therapeutic tools in medicine.

Anticonvulsant and Antimicrobial Activities

  • The compound's derivatives have been synthesized and evaluated for potential anticonvulsant and antimicrobial activities. This is evident from the study where derivatives of the compound were investigated for their efficacy against seizures and microbial infections (Aytemir et al., 2004). Such applications are significant in the discovery of new therapeutic agents.

Synthesis of Novel Heterocyclic Compounds

  • The compound has been utilized in the synthesis of novel heterocyclic compounds, such as those involving pyrazole derivatives. This area of research is essential for discovering new molecules with potential pharmaceutical applications (Matulevičiūtė et al., 2021).

Drug Metabolite Exposure Estimation

  • The compound has been instrumental in studies aimed at estimating circulating drug metabolite exposure in humans, highlighting its relevance in pharmacokinetics and drug development processes (Obach et al., 2018).

properties

IUPAC Name

N-methyl-1-(oxan-4-yl)-N-(piperidin-2-ylmethyl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O.2ClH/c1-15(10-12-5-8-16-9-6-12)11-13-4-2-3-7-14-13;;/h12-14H,2-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZIPRLQIPCVHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCOCC1)CC2CCCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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